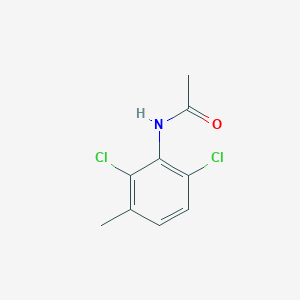

N-(2,6-Dichloro-3-methylphenyl)acetamide

Description

Overview of the Acetamide (B32628) Class in Chemical and Biological Sciences

The acetamide functional group, characterized by an amide linked to an acetyl group, is a fundamental structural motif in organic chemistry. Its presence in a molecule can significantly influence properties such as solubility, stability, and the capacity for hydrogen bonding. This versatility has made the acetamide scaffold a cornerstone in the development of a wide array of functional molecules.

The acetamide framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities. Molecules containing the acetamide group have been investigated for numerous therapeutic and agricultural applications. acs.orgwikimedia.org Documented biological activities include:

Antimicrobial and Antifungal Properties: Certain acetamides have shown efficacy against various bacterial and fungal strains. acs.orgnih.gov

Enzyme Inhibition: N-Arylacetamide derivatives have been explored as potent inhibitors for various enzymes, including urease, which is relevant in managing infections by certain pathogens. wikimedia.orgnih.govroyalsocietypublishing.org

Antiviral and Anticancer Activities: Research has identified acetamide-containing compounds with potential applications in virology and oncology. wikimedia.org

Insecticidal and Herbicidal Effects: The acetamide structure is integral to several agrochemicals, acting as insecticides or herbicides. ontosight.airesearchgate.net

Anti-inflammatory and Analgesic Effects: Some acetamides are known to possess anti-inflammatory and pain-relieving properties. wikimedia.org

The diverse bioactivities of this class underscore its importance in the search for new drugs and agrochemicals. tandfonline.com

N-substituted arylacetamides, where an aromatic ring is attached to the nitrogen atom of the acetamide group, are of particular significance. The nature and position of substituents on the aryl ring play a critical role in determining the molecule's biological activity and specificity. nih.gov The aromatic ring provides a scaffold that can be systematically modified to optimize interactions with biological targets, such as enzyme active sites or cell receptors. nih.gov

Key structural aspects include:

Hydrogen Bonding: The N-H group of the acetamide can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, facilitating binding to biological macromolecules. acs.orgnih.gov

Electronic Effects: Electron-withdrawing or electron-donating groups on the aryl ring can modulate the electronic properties of the entire molecule, influencing its reactivity and binding affinity. nih.govnih.gov

Steric Factors: The size and shape of substituents on the ring can dictate the molecule's conformation and how it fits into a specific binding pocket.

This ability to fine-tune molecular properties through substitution makes N-substituted arylacetamides a highly valuable class for designing targeted therapeutic agents and other bioactive compounds. mdpi.commdpi.com

The Compound N-(2,6-Dichloro-3-methylphenyl)acetamide: A Specific Focus within Acetamide Research

This compound is a synthetic organic compound that fits within the N-substituted arylacetamide category. ontosight.ai Its structure is defined by an acetamide group attached to a 2,6-dichloro-3-methylphenyl ring. This specific substitution pattern—two chlorine atoms and a methyl group on the phenyl ring—defines its unique chemical characteristics and potential applications. It is primarily noted in the scientific literature as a chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Below is a table summarizing the key chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| Appearance | White or off-white crystalline powder |

| Solubility | Slightly soluble in water; soluble in organic solvents like acetone, ethanol, and dichloromethane. ontosight.ai |

| CAS Number | 17700-55-9 |

This data is compiled from available chemical databases and literature. ontosight.ai

Current Academic Research Landscape and Gaps

The current body of academic research on this compound is relatively focused. It is primarily recognized for its role as a precursor or intermediate in the synthesis of more complex molecules. ontosight.ai Investigations have explored its potential biological activities, which may include herbicidal, fungicidal, or insecticidal properties, consistent with other compounds in the acetamide family. ontosight.ai

However, significant gaps in the research landscape exist. While its synthesis and basic chemical properties are established, there is a notable lack of comprehensive studies on:

Specific Biological Targets: The precise molecular targets and mechanisms of action for its potential biological activities have not been extensively elucidated.

Pharmacological Profile: There is limited public data on its broader pharmacological effects, beyond its potential as an agrochemical intermediate.

Structural Biology: Detailed crystal structure analysis and studies of its molecular conformation are not widely available in the literature, unlike many other N-substituted arylacetamides. nih.govresearchgate.netiucr.org

These gaps represent opportunities for future academic inquiry. Further research could uncover novel applications for this compound, either as a bioactive agent itself or as a more versatile building block in medicinal and agricultural chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKDFKCEXKPCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066249 | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17700-55-9 | |

| Record name | N-(2,6-Dichloro-3-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dichloro-3-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,6 Dichloro 3 Methylphenyl Acetamide and Its Derivatives

Strategies for the Synthesis of the N-(2,6-Dichloro-3-methylphenyl)acetamide Scaffold

The formation of the central amide bond in this compound can be achieved through several synthetic routes, primarily involving the formation of a carbon-nitrogen bond between the aniline (B41778) precursor and an acetyl group.

Direct Amination Approaches

Modern organic synthesis offers sophisticated methods for the formation of N-aryl amides that, in principle, could be applied to the synthesis of this compound. These methods often involve transition-metal-free strategies and represent alternatives to classical acylation.

One such approach is the amination of aryltriazenes with acetonitrile (B52724). arabjchem.org This method utilizes stable aryltriazenes as the aryl precursor and acetonitrile as the nitrogen and acetyl source, proceeding under mild, metal-free conditions promoted by Brønsted acidic ionic liquids. arabjchem.org This strategy is noted for its environmentally benign nature and the use of readily available starting materials. arabjchem.org While direct application to the specific target compound is not detailed, the general methodology provides a pathway for forming N-arylacetamides from aryl precursors other than anilines.

Acylation Reaction Pathways

The most direct and widely practiced method for synthesizing N-aryl acetamides is the acylation of the corresponding aniline. libretexts.org In this case, 2,6-dichloro-3-methylaniline (B30944) is treated with an acetylating agent. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent.

Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid) or in a suitable solvent. libretexts.orgmdpi.com For instance, the acetylation of anilines can be performed using acetic anhydride in an aqueous solution, often with the addition of sodium acetate (B1210297) to buffer the reaction mixture. libretexts.org Catalyst-free methods, such as reacting the aniline directly with glacial acetic acid under microwave irradiation, have also been reported as efficient, green alternatives. ymerdigital.com

Synthesis of Key Intermediates for this compound

The availability of the starting aniline is crucial for the synthesis of the final product. The preparation of this intermediate requires a multi-step, regioselective process.

Synthesis of 2,6-Dichloro-3-methylaniline Precursors

The key intermediate for the acylation reaction is 2,6-dichloro-3-methylaniline. synthinkchemicals.com Its synthesis often starts from a simpler, commercially available aniline, such as 3-methylaniline (m-toluidine). A significant challenge is achieving the specific 2,6-dichloro substitution pattern due to the directing effects of the amino and methyl groups.

One documented synthetic route involves a multi-step process to control the regioselectivity of the chlorination. researchgate.net This process begins with the protection of the amino group of 3-methylaniline by acetylation with acetic anhydride. researchgate.net The resulting N-(3-methylphenyl)acetamide then undergoes a series of reactions, including chlorosulfonation and amination, followed by deacetylation, chlorination, and hydrolysis to yield the desired 2,6-dichloro-3-methylaniline. researchgate.net A total molar yield of 60.8% based on the starting 3-methylaniline has been reported for this process. researchgate.net

An alternative patented approach involves protecting the para-position of the acetanilide (B955) of m-toluidine (B57737) through bromination. googleapis.com This is followed by chlorination at the 2- and 6-positions. Finally, the 4-bromo substituent is selectively removed via reduction, and the anilide is hydrolyzed to give the final 2,6-dichloro-3-methylaniline. googleapis.com This method avoids the use of chlorosulfonic acid and ammonia, which can present handling and disposal challenges. googleapis.com

Derivatization Strategies for this compound Analogs

To explore the chemical space around this compound, analogs can be synthesized by modifying the acyl group. This is typically achieved by coupling the key intermediate, 2,6-dichloro-3-methylaniline, with a variety of carboxylic acids.

Amide Coupling Procedures

The synthesis of analogs involves forming an amide bond between 2,6-dichloro-3-methylaniline and different carboxylic acids. The aniline precursor is considered electron-deficient due to the presence of two electron-withdrawing chlorine atoms on the aromatic ring. Amide coupling with such unreactive amines can be sluggish and often requires specific activating agents and conditions. nih.govsci-hub.st

Standard amide coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline. nih.gov A variety of protocols have been developed to address the challenges of coupling electron-deficient amines. sci-hub.st One effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent, 4-dimethylaminopyridine (B28879) (DMAP) as an acyl transfer agent, and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.govresearchgate.netnih.gov This combination has been shown to provide good to excellent yields for a range of functionalized amide derivatives. nih.gov Other common coupling reagents include HATU/DIPEA and BOPCl/Et3N, although their effectiveness can vary depending on the specific substrates. nih.govsci-hub.st

Chlorination Reactions for Acetamide (B32628) Modifications

The synthesis of the crucial precursor, 2,6-dichloro-3-methylaniline, necessitates a carefully designed reaction sequence to ensure the correct placement of the chloro substituents on the aromatic ring. Due to the activating nature of the amino group, direct chlorination of 3-methylaniline would lead to a mixture of products with poor regioselectivity. Therefore, a common strategy involves protecting the para-position to the amino group, followed by targeted chlorination and subsequent deprotection. google.com

One established multi-step process for the synthesis of 2,6-dichloro-3-methylaniline from the acetanilide of m-toluidine involves the following key steps google.com:

Bromination: The 4-position of the N-acetyl-3-methylaniline is first protected by bromination to prevent chlorination at this site.

Chlorination: The resulting 4-bromo-N-acetyl-3-methylaniline is then subjected to chlorination, which directs the chlorine atoms to the 2- and 6-positions.

Reductive Debromination and Hydrolysis: Finally, the bromo-protecting group is removed through reduction, and the acetyl group is hydrolyzed to yield the desired 2,6-dichloro-3-methylaniline. google.com

This sequence ensures a high yield of the correctly substituted aniline, which is essential for the subsequent amide formation. google.com The reaction conditions for the chlorination step are critical to avoid over-chlorination or substitution of the bromine atom. The reaction is typically carried out at a controlled temperature, between the freezing point of the mixture and 40°C, using a suitable solvent system and a Lewis acid catalyst such as aluminum chloride or ferric chloride. googleapis.com

| Step | Reaction | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | Bromine, Acetic Acid | Protection of the 4-position |

| 2 | Chlorination | Chlorine gas, Alkanoic acid/water solvent, Lewis acid catalyst (e.g., AlCl₃) | Introduction of chlorine at the 2- and 6-positions |

| 3 | Reduction/Hydrolysis | Hydrogen gas, Pd/C catalyst, Acid hydrolysis (e.g., HCl) | Removal of the 4-bromo protecting group and hydrolysis of the acetanilide |

Formation of Related Amide Derivatives

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the chloroacetylation of the 2,6-dichloro-3-methylaniline precursor. The reaction involves the acylation of the amine with chloroacetyl chloride. ijpsr.info

The general procedure for the synthesis of N-aryl-2-chloroacetamides involves dissolving the substituted aniline in a suitable solvent, such as dichloromethane, and then adding chloroacetyl chloride in the presence of a base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction. researchgate.net The reaction mixture is typically stirred at room temperature for several hours. ijpsr.info The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is usually isolated by pouring the reaction mixture into ice-cold water, which precipitates the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol. ijpsr.info

This method is a versatile and widely used approach for the synthesis of a variety of N-substituted chloroacetamide derivatives. researchgate.net

Analytical Techniques for Synthesis Monitoring and Product Characterization

The synthesis of this compound requires robust analytical methods to monitor the reaction progress, assess the purity of the final product, and confirm its identity. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

HPLC is a fundamental technique for the separation and purity analysis of this compound. A reverse-phase HPLC method can be effectively used for this purpose. sielc.com In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, with the addition of an acid like phosphoric acid to improve peak shape and resolution. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the sample is determined by integrating the peak area of the main compound and any impurities present in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV-Vis Detector |

| Application | Purity assessment and separation of impurities |

This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be replaced with a volatile acid such as formic acid. sielc.com

Liquid Chromatography–Mass Spectrometry (LC-MS) Profiling

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the characterization of this compound. This technique provides information not only on the retention time of the compound but also on its molecular weight and fragmentation pattern, which aids in structural elucidation.

For the analysis of halogenated compounds, LC-MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine atoms. The presence of chlorine atoms in this compound will result in a distinctive isotopic cluster in the mass spectrum, which can be used to confirm the presence and number of chlorine atoms in the molecule. researchgate.net

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer source, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. This allows for the sensitive and selective detection of the target compound and any related impurities, even at low concentrations. nih.gov The data obtained from LC-MS can be used to create a detailed profile of the synthesized product, confirming its identity and purity. nih.gov

Computational and Theoretical Investigations of N 2,6 Dichloro 3 Methylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular behavior at the atomic and electronic levels. For N-(2,6-dichloro-3-methylphenyl)acetamide, these methods elucidate its fundamental properties, from its three-dimensional structure to its electronic landscape and reactivity.

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its properties and function. Density Functional Theory (DFT) and ab initio methods are at the forefront of computational techniques used to determine the most stable geometry of molecules like this compound.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can also be employed for geometry optimization, often providing benchmark data for comparison with DFT results. While computationally more demanding, they can offer a higher level of theoretical accuracy.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| C-N (amide) | 1.36 | ||

| N-C (aryl) | 1.42 | ||

| C-Cl (ortho) | 1.74 | ||

| C-C (aryl-CH3) | 1.51 | ||

| O=C-N | 123.5 | ||

| C-N-C (amide-aryl) | 128.0 | ||

| C(aryl)-C(aryl)-N-C(amide) |

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are two key tools for this purpose.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For this compound, the MEP would show the most negative potential around the carbonyl oxygen atom, highlighting its role as a primary site for hydrogen bonding and electrophilic interactions. Positive potential regions (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide proton.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the 2,6-dichloro-3-methylphenyl ring and the nitrogen atom of the amide group, reflecting the electron-donating character of this moiety. The LUMO, in contrast, would likely be centered on the carbonyl group and the aromatic ring, indicating the sites for electron acceptance.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. For this compound, NBO analysis can quantify the extent of electron delocalization, which is crucial for understanding its stability and reactivity.

A key feature of the amide group is the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is responsible for the partial double bond character of the C-N amide bond and the planarity of the amide group. The stabilization energy associated with this interaction, calculated through second-order perturbation theory in NBO analysis, provides a quantitative measure of this delocalization.

Furthermore, NBO analysis can reveal other important intramolecular interactions, such as hyperconjugation between the phenyl ring and the amide group, and the influence of the chloro and methyl substituents on the electronic distribution of the aromatic ring. The analysis of natural atomic charges also provides a more detailed view of the charge distribution compared to the MEP, assigning specific charge values to each atom.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π(C=O) | 55.2 |

| π(C-C)aryl | σ(N-C)amide | 3.5 |

| σ(C-H)methyl | π*(C-C)aryl | 2.1 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). By applying TD-DFT, it is possible to calculate the excitation energies, oscillator strengths, and the nature of the electronic transitions for this compound.

The results of a TD-DFT calculation would provide insights into the wavelengths of light the molecule absorbs and the molecular orbitals involved in these absorptions. For this compound, the electronic transitions are expected to be predominantly of the π → π* type, involving the promotion of an electron from a bonding π orbital (often the HOMO) to an antibonding π* orbital (often the LUMO). The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the computational model. The analysis of the orbitals involved in the main electronic transitions can further elucidate the charge transfer characteristics of the excited states.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.85 | 255 | 0.25 | HOMO → LUMO |

| 5.50 | 225 | 0.18 | HOMO-1 → LUMO |

| 5.95 | 208 | 0.32 | HOMO → LUMO+1 |

Based on the energies of the frontier molecular orbitals, several global and local reactivity descriptors can be calculated to provide a quantitative measure of the chemical reactivity of this compound. These descriptors are derived from conceptual DFT and help in understanding the molecule's behavior in chemical reactions.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors , such as the Fukui functions, provide information about the reactivity of specific atomic sites within the molecule. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.90 |

| Chemical Hardness (η) | 2.95 |

| Global Softness (S) | 0.34 |

| Electrophilicity Index (ω) | 2.58 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are employed to investigate its potential interactions with biological macromolecules, such as proteins or enzymes. This is particularly relevant for drug discovery and design, where understanding the binding mode of a small molecule to its biological target is crucial.

The process involves placing the optimized 3D structure of this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity and rank the different binding poses. The results of molecular docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, the amide group is a key feature for forming hydrogen bonds with amino acid residues in the protein's active site. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide hydrogen can act as a hydrogen bond donor. The 2,6-dichloro-3-methylphenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues. The specific binding mode and affinity would depend on the particular protein target being investigated. For instance, acetamide (B32628) derivatives have been studied as inhibitors of enzymes like cyclooxygenases (COX) and monoamine oxidases (MAO).

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Asp145, Leu83, Val35 | Hydrogen bond with Asp145, Hydrophobic interactions with Leu83 and Val35 |

| Hypothetical Oxidase B | -7.9 | Phe210, Trp115, His320 | π-π stacking with Phe210, Hydrophobic interactions with Trp115, Hydrogen bond with His320 |

Prediction of Binding Affinities with Specific Molecular Targets

Molecular docking simulations are frequently employed to predict the binding affinity of small molecules to specific biological targets. In studies of analogous N-arylphenyl-2,2-dichloroacetamide compounds, these techniques have been used to investigate their potential as anticancer agents by targeting enzymes like pyruvate (B1213749) dehydrogenase kinases (PDK). brieflands.comresearchgate.net For a series of these analogues, docking studies revealed binding energies that correlate with their cytotoxic activity. researchgate.net For instance, molecular docking of related acetamide derivatives into the active sites of enzymes like human topoisomerase α2 (TOP2A) has been performed to quantify binding affinities, with results indicating a strong potential for interaction. nih.gov While specific binding affinity values for this compound are not detailed in the provided results, the methodologies applied to its analogues are robust. The process involves preparing the 3D structure of the ligand and the target protein, followed by a docking simulation to predict the most stable binding pose and its corresponding binding energy, often expressed in kcal/mol. researchgate.netresearchgate.net

Table 1: Representative Binding Energies of Analogue Acetamides with Target Proteins This table is illustrative of the types of data generated in computational studies of related compounds, as specific data for this compound was not found in the search results.

| Compound Class | Target Protein | Representative Binding Energy (kcal/mol) |

|---|---|---|

| N-arylphenyl-2,2-dichloroacetamide Analogues | Pyruvate Dehydrogenase Kinase (PDK) | -5.9 to -7.2 researchgate.net |

| Imidazopyridine Acetamide Derivative (Alpidem) | Benzodiazepine Receptor (2Z5X) | -8.00 researchgate.net |

| Imidazopyridine Acetamide Derivative (Alpidem) | Alzheimer's Target (4BDT) | -9.60 researchgate.net |

Characterization of Ligand-Receptor Interaction Modes (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Understanding the specific molecular interactions between a ligand and its receptor is crucial for rational drug design. Computational analyses, such as molecular docking and protein-ligand interaction fingerprint (PLIF) studies, are used to characterize these interactions. nih.gov For acetamide derivatives, key interactions often include:

Hydrogen Bonds: The amide group (-NH-C=O) in the acetamide structure is a prime candidate for forming hydrogen bonds. For example, the amide nitrogen can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov Studies on related compounds show the N-H group forming hydrogen bonds with backbone oxygen atoms of amino acid residues like Asn312. nih.gov

Hydrophobic Interactions: The phenyl ring and methyl group of this compound are expected to engage in hydrophobic interactions with non-polar residues in the binding pocket of a target protein. nih.gov The dichloro substitutions on the phenyl ring can also contribute to halogen bonding or other specific interactions. Studies of similar molecules have shown that aromatic rings can form π-π stacking interactions with residues like Phenylalanine (Phe), while acetamide portions establish hydrophobic contacts with residues such as Isoleucine (Ile). nih.gov

These interactions collectively determine the stability of the ligand-receptor complex and the compound's biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of compounds and their biological activities. nih.govmdpi.com The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery. nih.gov

Ligand-Based Design for Activity Prediction

In the context of this compound and its analogues, ligand-based QSAR models have been developed to predict their anticancer activity. brieflands.comnih.gov These models are built using a dataset of compounds with known activities against a specific target, such as a cancer cell line. researchgate.net

The process involves several steps:

Data Set Preparation: A series of N-arylphenyl-2,2-dichloroacetamide analogues with measured cytotoxic activity (e.g., pIC50 values) is compiled. researchgate.netresearchgate.net

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. mdpi.com

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates the descriptors with the biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For N-phenyl-2,2-dichloroacetamide analogues, QSAR studies have successfully created models that can predict cytotoxic activity, and these models have been used to design new molecular entities with potentially enhanced potency. researchgate.net

In Silico Prediction of Biological Fate (e.g., ADME prediction methodologies)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical part of the early drug discovery process, helping to identify compounds with favorable pharmacokinetic properties. nih.gov Various computational tools and web servers are available to predict these properties based on a molecule's structure. researchgate.netnih.gov

For this compound, ADME properties can be predicted using methodologies applied to similar structures: nih.gov

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. Lipinski's Rule of Five is often used as a preliminary filter for oral bioavailability, assessing properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors. nih.gov

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). acdlabs.com These factors determine where the compound travels in the body and how much of it is free to interact with its target.

Metabolism: Computational models can predict the sites on the molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. acdlabs.com This helps in designing compounds with improved metabolic stability.

Excretion: Properties related to the elimination of the compound from the body, such as its solubility, are estimated. nih.gov

Table 2: Predicted ADME Properties for Acetamide Analogues This table represents the types of ADME parameters predicted computationally. Specific values for this compound would require a dedicated in silico analysis.

| ADME Parameter | Predicted Property/Status | Significance |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. researchgate.net |

| Lipinski's Rule of Five | Adherence | Suggests drug-like properties for oral bioavailability. nih.gov |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts ability to cross into the central nervous system. researchgate.net |

| Plasma Protein Binding (PPB) | % Bound | Affects the concentration of free, active drug. acdlabs.com |

| Metabolism | ||

| CYP450 Substrate/Inhibitor | e.g., Substrate of CYP1A2, 2C9 | Predicts metabolic pathways and potential drug-drug interactions. acdlabs.com |

| Excretion |

These in silico predictions are invaluable for prioritizing which compounds should be synthesized and advanced to more resource-intensive experimental testing. nih.gov

Structure Activity Relationship Sar Studies of N 2,6 Dichloro 3 Methylphenyl Acetamide Derivatives

Impact of Substitutions on the Phenyl Ring Moiety

The nature, position, and electronic properties of substituents on the phenyl ring are primary determinants of the molecule's interaction with biological targets. The specific arrangement of chloro and methyl groups in N-(2,6-dichloro-3-methylphenyl)acetamide is a key feature governing its activity.

The presence, type, and position of halogen atoms on the phenyl ring significantly affect the biological activity of N-phenylacetamide derivatives. Halogenation can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its binding affinity to target receptors.

Generally, halogen substitution on the aromatic ring has been shown to increase affinity for certain receptors. nih.gov Studies on related phenylethanolamines and phenoxypropanolamines have indicated that the specific placement of halogens is critical. For instance, 2,5-dihalogenated derivatives were found to be more potent beta-receptor blockers than their 2,4-dihalo counterparts, while 3,4-dihalogenation resulted in the weakest effects. nih.gov In a series of sulfur-containing flavonoids, antibacterial activity against both Gram-positive and Gram-negative pathogens increased progressively when moving from fluorine to iodine substitution, suggesting that atomic size may be a more dominant factor than polarity or electronic effects in that specific context. nih.gov

For N-phenylacetamide derivatives specifically, the 2,6-dichloro pattern, as seen in the parent compound, is often crucial for activity. This pattern imposes a significant steric hindrance that can lock the molecule into a specific conformation, which may be favorable for target binding. The substitution of chlorine with other halogens can modulate this effect.

| Substitution Pattern | General Impact on Biological Activity | Key Findings |

|---|---|---|

| 2,6-Dichloro | Often associated with high activity due to conformational restriction. | The ortho-dichloro pattern can force the phenyl ring and acetamide (B32628) group into a non-planar orientation, which can be optimal for receptor interaction. |

| 2,4-Dihalo | Generally less active than 2,6-dihalo analogs in certain series. nih.gov | This pattern results in a different electronic and steric profile compared to the 2,6-substitution. |

| 3,4-Dihalo | Often shows the weakest activity in studies of related compounds. nih.gov | Substitution at the meta and para positions may not provide the necessary conformational constraints for potent activity. |

| Varying Halogen (F, Cl, Br, I) | Activity can increase with the size of the halogen (I > Br > Cl > F). nih.gov | This suggests that factors like polarizability and the potential for halogen bonding, in addition to size, can play a significant role. nih.gov |

The methyl group at the 3-position (meta) of the phenyl ring also plays a significant role in defining the SAR of this compound. Its presence and location influence the molecule's lipophilicity and steric interactions within the binding pocket of a target protein.

In studies of N-(substituted-phenyl)acetamides, the position of the methyl group is critical. For instance, the crystal structure and conformation of N-(3-methylphenyl)acetamide differ from those of N-(2-methylphenyl) or N-(4-methylphenyl) analogs. nih.gov The presence of methyl groups at the 2- and 6-positions, as seen in N-(2,6-dimethylphenyl)acetamide, creates a specific steric environment that influences how the molecule packs in a crystal lattice and, by extension, how it might interact with a biological target. researchgate.net The addition of a third methyl group, as in N-(2,4,6-trimethylphenyl) acetamides, further alters these properties. researchgate.net

Comparing the parent compound to a hypothetical analog lacking the 3-methyl group (N-(2,6-dichlorophenyl)acetamide) would likely show a difference in activity, suggesting the methyl group is not merely a passive substituent. It can contribute to hydrophobic interactions in the binding site, and its position is key. A methyl group at the 3-position avoids the direct steric clash with the amide linkage that an ortho-methyl group might cause, while still influencing the electronic nature of the ring.

| Methyl Group Position | General Impact on Biological Activity | Rationale |

|---|---|---|

| 3-Methyl (meta) | Contributes to potency through hydrophobic interactions without causing significant steric hindrance to the amide group. | Balances lipophilicity and steric profile. The conformation of the N-H bond can be influenced by the meta-substituent. nih.gov |

| 2-Methyl (ortho) | Can decrease activity due to steric clash with the acetamide side chain, forcing a conformation that may be less favorable for binding. | Direct steric interactions can alter the torsional angle between the phenyl ring and the amide plane. |

| 4-Methyl (para) | Can either increase or decrease activity depending on the specific target. It alters the electronic properties and can interact with a distal part of the binding pocket. | The electronic effect is primarily inductive and hyperconjugative, and steric effects are minimal on the amide linkage. |

| No Methyl Group | Activity is generally different, highlighting the contribution of the methyl group to the overall binding affinity. | Lacks the specific hydrophobic interaction provided by the methyl group, leading to potentially weaker binding. |

The two chlorine atoms on the phenyl ring of this compound function as potent electron-withdrawing groups (EWGs). The electronic effect of substituents on the aryl ring is a well-established factor in modulating the biological activity of many classes of compounds. nih.gov

In numerous N-phenylacetamide derivatives, the presence of EWGs on the phenyl ring is favorable for activity. nih.govnih.gov For example, in a series of N-phenylacetamides designed as antibacterial agents, compounds with EWGs like F, Cl, and CF3 at the 4-position of the benzene (B151609) ring showed higher bactericidal activity than those with electron-donating groups (EDGs) like CH3. nih.gov Similarly, for a series of α-glucosidase and α-amylase inhibitors, derivatives with EWGs such as Cl and Br resulted in better inhibition compared to others. nih.gov

The electron-withdrawing nature of the substituents can influence the acidity of the N-H proton of the amide, affecting its hydrogen bonding capabilities. nih.gov Furthermore, EWGs alter the electrostatic potential of the aromatic ring, which can be critical for interactions with electron-rich residues in a protein's active site. mdpi.com The specific positioning of these groups is also vital; studies have shown that the electron-withdrawing effect is position-dependent, with ortho and para positions often having a more pronounced impact on the electronic character of the molecule than the meta position. acs.org

| Substituent Type | Position | General Impact on Biological Activity | Example Groups |

|---|---|---|---|

| Strong EWG | ortho, para | Often enhances activity by modifying the electronic properties of the ring and the acidity of the amide proton. nih.govnih.gov | -NO₂, -CF₃ |

| Halogens (EWG) | ortho, para | Generally favorable for activity. nih.govnih.gov The 2,6-dichloro pattern is particularly effective. | -F, -Cl, -Br |

| Electron-Donating Groups (EDG) | para | Often results in lower activity compared to analogs with EWGs. nih.govnih.gov | -CH₃, -OCH₃ |

Role of the Amide Linkage and Acetamide Backbone Modifications

The N-acetamide portion of the molecule is not merely a scaffold but an active participant in biological interactions, primarily through hydrogen bonding and by defining the spatial relationship between the phenyl ring and the acetyl group.

The amide linker (-NH-CO-) is a privileged functional group in medicinal chemistry due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Its rigid, planar nature also helps to correctly orient the connected moieties. Replacing the acetamide linker with other groups, such as a urea (B33335) linker (-NH-CO-NH-), can significantly impact biological activity.

While both acetamide and urea linkers can participate in hydrogen bonding, they have different properties. A urea linker introduces an additional N-H donor and has a different geometry and electronic distribution. A comparative analysis of acetamide and urea in certain micellar systems showed that acetamide, being less polar, had superior solubility and stability, suggesting that its structural properties allowed for more harmonious integration. depauw.edu In drug design, the choice between an acetamide and a urea linker depends on the specific requirements of the target's binding site. The acetamide group offers a single H-bond donor and acceptor with a specific spatial arrangement, while a urea offers two donors and an acceptor, which may be beneficial or detrimental depending on the target topology.

| Linker Type | Key Structural Features | Potential Impact on Activity |

|---|---|---|

| Acetamide (-NH-CO-CH₃) | One H-bond donor (N-H), one H-bond acceptor (C=O). Planar geometry. | Provides a balance of H-bonding capability and lipophilicity. The specific orientation is critical for binding. |

| Urea (-NH-CO-NH-R) | Two H-bond donors (two N-H), one H-bond acceptor (C=O). Different geometry and higher polarity. | Can form additional hydrogen bonds, potentially increasing affinity if the target site has complementary residues. May also increase polarity and reduce membrane permeability. |

| Reversed Amide (-CO-NH-) | Maintains H-bond donor/acceptor count but reverses their positions. | Activity is often lost, indicating that the specific orientation of the donor and acceptor is crucial for interaction with the biological target. |

Modifications to the acetyl group (-CO-CH₃) of the acetamide backbone can also lead to significant changes in biological activity. The methyl group of the acetyl moiety can be involved in hydrophobic or van der Waals interactions, and its replacement can fine-tune the compound's potency and physicochemical properties.

Replacing the hydrogens on the acetyl methyl group with other substituents, such as halogens, has a profound effect. For example, comparing N-(2,6-dimethylphenyl)acetamide with its chloro-substituted analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide and 2,2,2-trichloro-N-(2,6-dimethylphenyl)-acetamide reveals significant changes in bond parameters and crystal packing, which can translate to altered biological activity. nih.gov The introduction of chlorine atoms on the acetyl group increases its electrophilicity and steric bulk. This can lead to enhanced interactions with the target or, conversely, a loss of activity due to a poor steric fit.

Further exploration of N-acetamide substitutions in other molecular scaffolds has shown that this position is tolerant to the introduction of diverse chemical moieties without sacrificing affinity, offering a strategy for modulating properties like lipophilicity. nih.gov

| Acetyl Group Modification | Example Structure | General Impact on Biological Activity |

|---|---|---|

| Unsubstituted Acetyl | -CO-CH₃ | Baseline activity; methyl group can engage in hydrophobic interactions. |

| Monochloroacetyl | -CO-CH₂Cl | Increases electrophilicity and steric bulk. Activity can be enhanced or diminished depending on the target. nih.gov |

| Dichloroacetyl | -CO-CHCl₂ | Further increases steric bulk and alters electronic properties. Often leads to different conformational preferences. researchgate.net |

| Trichloroacetyl | -CO-CCl₃ | Significantly alters steric and electronic profile. Can act as a bioisostere for other groups, but the large size can be detrimental to binding. nih.gov |

| Larger Alkyl Groups | -CO-CH₂CH₃ | Increases lipophilicity and size. The effect on activity depends on the size and shape of the binding pocket. |

Conformational Analysis and Stereochemical Implications for SAR

In derivatives of N-(2,6-disubstituted phenyl)acetamide, the presence of two bulky ortho substituents, such as chlorine atoms, imposes significant steric hindrance. This steric clash restricts the free rotation around the N-C(aryl) bond, forcing the phenyl ring and the acetamide plane into a relatively fixed, non-coplanar orientation. This twisted conformation is a crucial feature for molecular recognition by specific receptors or enzyme active sites.

Furthermore, the amide linkage itself has a planar character due to the delocalization of the nitrogen lone pair into the carbonyl group. Intramolecular hydrogen bonds can further stabilize specific conformations. For instance, in related N-(2,6-dimethylphenyl) acetamide structures, an intramolecular N—H⋯O hydrogen bond between the amide proton and one of the carbonyl oxygens can lead to a stable, cup-shaped conformation. nih.gov This type of interaction reduces the molecule's conformational flexibility, which can be advantageous for binding affinity, as less entropy is lost upon binding to a target. The stereochemical arrangement of the substituents on the phenyl ring, therefore, has profound implications for the molecule's preferred conformation and, consequently, its structure-activity relationship (SAR).

SAR Elucidation for Specific Biological Activities

Anti-inflammatory Activities

Derivatives of this compound have been investigated for their anti-inflammatory properties, often as analogues of existing non-steroidal anti-inflammatory drugs (NSAIDs). The core structure is related to meclofenamic acid, a known cyclooxygenase (COX) inhibitor. SAR studies on these derivatives reveal that modifications to the amide portion of the molecule can significantly modulate anti-inflammatory potency.

Research involving the synthesis of various amide derivatives of a parent structure containing the 2-(2,6-dichloro-3-methyl-phenylamino) moiety has shown that the nature of the substituent on the amide nitrogen is a key determinant of activity. lookchem.com For example, in a carrageenan-induced rat paw edema assay, different N-substituted derivatives exhibited varying degrees of inflammation inhibition. The data suggests that both aromatic and aliphatic side chains can confer potent activity. The acetamide functional group is considered crucial for activity, with the nitrogen atom of the acetamide moiety potentially forming hydrogen bonds with key amino acid residues, such as Trp 387 and Ser 353, in the active site of the COX-II enzyme. archivepp.com

A study on amide derivatives of meclofenamic acid provided specific insights into how different substituents affect in vivo anti-inflammatory activity. lookchem.com The results, measured by the percentage inhibition of inflammation at 3 hours, are summarized below.

| Compound ID | Amide Substituent (R) in 2-(2,6-dichloro-3-methyl-phenylamino)-N-(R)-benzamide | % Inhibition of Edema at 3h | Reference |

|---|---|---|---|

| TSN1 | Benzyl | 70.35% | lookchem.com |

| TSN3 | Heptyl | 66.55% | lookchem.com |

| TSN4 | Butyl | 72.80% | lookchem.com |

| TSN10 | 2-Phenoxy propyl | 63.75% | lookchem.com |

| Meclofenamic acid (Standard) | - | 56.75% | lookchem.com |

| Indomethacin (B1671933) (Standard) | - | 75.15% | lookchem.com |

The data indicates that N-butyl (TSN4) and N-benzyl (TSN1) substitutions result in the most potent anti-inflammatory activity within the series, with efficacy comparable to the standard drug indomethacin and superior to the parent compound, meclofenamic acid. lookchem.com This highlights the importance of the size and nature of the amide substituent in optimizing the anti-inflammatory response.

Anti-fungal Activities

The N-phenylacetamide scaffold is a constituent of various compounds explored for their antimicrobial properties. While specific and extensive SAR studies on this compound derivatives for antifungal activity are not widely documented, related compounds have shown promise. For instance, the simpler analogue, 2-chloro-N-phenylacetamide, has been evaluated for its antifungal effects against clinical isolates of Candida species. researchgate.net

In these studies, 2-chloro-N-phenylacetamide demonstrated notable antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL against Candida tropicalis and Candida parapsilosis. researchgate.net The compound also showed fungicidal activity and was effective at inhibiting biofilm formation, a key virulence factor in many fungal infections. researchgate.net

| Compound | Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 | researchgate.net |

| Candida parapsilosis | 16 - 256 | researchgate.net |

Based on these findings for a related structure, it can be hypothesized that the this compound core could serve as a valuable template for developing new antifungal agents. The SAR would likely depend on the nature of substituents on both the phenyl ring and the acetamide group. The dichlorinated and methylated phenyl ring of the title compound introduces significant lipophilicity and electronic modifications compared to a simple phenyl ring, which could modulate target interaction and cell permeability, thereby influencing antifungal potency. Further derivatization and systematic SAR studies are needed to fully elucidate the antifungal potential of this class of compounds.

Enzyme Inhibitory Potentials (e.g., α-glucosidase)

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. mdpi.com SAR studies on various heterocyclic and aromatic compounds have identified key structural features required for potent inhibition. While this compound itself has not been extensively reported as an α-glucosidase inhibitor, SAR studies on structurally related compounds provide valuable insights into its potential.

Research on thioquinoline-benzohydrazide derivatives linked to different phenylacetamides has shown that the substitution pattern on the phenylacetamide moiety is crucial for inhibitory activity. nih.gov In these studies, derivatives featuring a disubstituted phenyl ring demonstrated significant potency. Notably, the presence of bulky, electron-donating groups on the phenyl ring was found to be favorable for activity. For example, a derivative bearing a 2,6-dimethylphenyl group was among the most potent compounds identified, with an IC₅₀ value significantly lower than the standard drug acarbose. nih.gov

The table below, derived from studies on thioquinoline derivatives bearing phenylacetamide moieties, illustrates the effect of substituents on the phenyl ring on α-glucosidase inhibition. nih.govnih.gov

| Substituent on Phenyl Ring of Phenylacetamide Moiety | IC₅₀ (µM) | Reference |

|---|---|---|

| H (unsubstituted) | 110.5 ± 1.2 | nih.gov |

| 4-Methyl | 51.3 ± 0.9 | nih.gov |

| 4-Methoxy | 24.7 ± 0.7 | nih.gov |

| 4-Bromo | 28.0 ± 0.6 | nih.gov |

| 2,6-Dimethyl | 14.0 ± 0.6 | nih.gov |

| Acarbose (Standard) | 750.0 - 752.0 | nih.govnih.gov |

The strong inhibitory activity of the 2,6-dimethylphenyl derivative suggests that the 2,6-disubstituted pattern is highly favorable for binding to the α-glucosidase active site. nih.gov By analogy, the this compound structure, which also features a 2,6-disubstitution pattern, is a promising candidate for α-glucosidase inhibition. The electron-withdrawing chlorine atoms in place of electron-donating methyl groups would present a key difference, but the steric bulk provided by the ortho substituents appears to be a critical factor for potent inhibition in this class of compounds. These findings strongly support the potential of this compound derivatives as a scaffold for designing novel α-glucosidase inhibitors.

Molecular Mechanisms and Biological Interactions of N 2,6 Dichloro 3 Methylphenyl Acetamide Analogs

Identification of Putative Biological Targets

Extensive literature searches did not yield specific information regarding the putative biological targets of the chemical compound N-(2,6-Dichloro-3-methylphenyl)acetamide. The following subsections detail the lack of available data for the specified areas of inquiry.

Interaction with Cellular Proteins and Biomolecules

There is no available research documenting the specific interactions of this compound with cellular proteins and other biomolecules.

Modulation of Ion Channels (e.g., GIRK1/2 Potassium Channels)

Specific studies on the modulatory effects of this compound on ion channels, including G protein-gated inwardly rectifying potassium (GIRK1/2) channels, have not been identified in the scientific literature. While the modulation of GIRK channels by various small molecules is an active area of research, data pertaining to this compound is not available. frontiersin.orgnih.govnih.gov

In Vitro Pharmacological Profiling (Non-human models)

Half-maximal Inhibitory Concentration (IC50) Determinations

No published studies were found that report the half-maximal inhibitory concentration (IC50) values for this compound against any biological target.

Assays for Antimicrobial Activity (e.g., Antibacterial, Antifungal, Herbicidal)

There is no specific information available in the scientific literature regarding the antimicrobial, antifungal, or herbicidal activity of this compound. While the broader class of chloroacetamide derivatives is known for its herbicidal properties, and other acetamide (B32628) compounds have been investigated for antibacterial and antifungal potential, data for this compound is not documented. nih.govnih.govekb.egresearchgate.netacs.orgsemanticscholar.org

Assays for Anti-inflammatory Effects

The anti-inflammatory potential of this compound analogs is evaluated through a variety of in vitro and in vivo assays. These assays are crucial for determining the compounds' efficacy in modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation.

In vitro assays are fundamental in the initial screening of these compounds. A common method involves the direct measurement of the inhibition of COX-1 and COX-2 enzymes. For instance, a study on N-aryl iminochromenes, which share structural similarities with acetamide analogs, utilized COX-1/2 inhibitory assays to screen a library of twenty-two compounds for their anti-inflammatory activity. nih.govresearchgate.net This screening identified several compounds with significant inhibitory potential against both COX isoforms. nih.govresearchgate.net

Following promising in vitro results, in vivo models are employed to assess the anti-inflammatory effects in a more complex biological system. The carrageenan-induced rat paw edema model is a widely used and standard method for this purpose. In this assay, inflammation is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of a compound is determined by its ability to reduce the resulting edema. Analogs that demonstrate potent activity in vitro are often advanced to this in vivo testing stage to validate their efficacy. nih.govresearchgate.net For example, selected N-aryl iminochromenes were subjected to the formalin-induced hind rat paw edema method to confirm their anti-inflammatory properties in a living organism. nih.govresearchgate.net

The following interactive data table summarizes the findings from anti-inflammatory assays on representative this compound analogs and related compounds.

| Compound/Analog Class | Assay Type | Key Findings | Reference |

| N-Aryl Iminochromenes | In vitro COX-1/2 Inhibitory Assay | Identification of several compounds with potent inhibitory activity against both COX-1 and COX-2 enzymes. | nih.govresearchgate.net |

| N-Aryl Iminochromenes | In vivo Formalin-Induced Rat Paw Edema | Compound 10 showed a significantly higher reduction in paw edema compared to the standard drug indomethacin (B1671933). | nih.gov |

| N-Aryl Iminochromenes | In vivo Formalin-Induced Rat Paw Edema | Compound 15 demonstrated a dose-dependent reduction in paw edema, comparable to indomethacin and celecoxib. | nih.gov |

Molecular Interaction Studies at the Receptor Level

Understanding the molecular interactions between this compound analogs and their biological targets, such as the COX enzymes, is essential for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors. These interactions are primarily governed by hydrogen bonding, hydrophobic interactions, and potentially charge transfer interactions.

Detailed Analysis of Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the binding affinity and selectivity of ligands to their protein targets. In the context of COX enzymes, hydrogen bonding interactions with key amino acid residues in the active site are crucial for the stabilization of the ligand-protein complex. For instance, the nitrogen atom of the acetamide moiety in some analogs can form a hydrogen bond with amino acid residues such as Trp387 and Ser353 in the COX-II active site. This interaction is considered to be a strong indicator of the compound's anti-inflammatory effect.

While specific crystallographic data for this compound is not detailed in the provided context, studies on related acetanilide (B955) structures reveal common hydrogen bonding patterns. The N—H group of the amide linkage is a consistent hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. In the crystal structures of various 2,2-dichloro-N-(substituted phenyl)acetamides, molecules are often linked into chains or other supramolecular assemblies through N—H⋯O hydrogen bonds. This fundamental interaction is a recurring motif in the solid-state structures of these compounds.

The following table provides examples of hydrogen bonding interactions observed in the crystal structures of acetamide derivatives.

| Compound | Interacting Atoms | Description |

| 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide | N—H⋯O | Molecules are linked into infinite chains through N—H⋯O hydrogen bonding. |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | N—H⋯O | Molecules are linked into chains through N—H⋯O hydrogen bonding. |

| Thiazole (B1198619) Acetamide Derivatives | Nitrogen of acetamide | Forms a hydrogen bond with Trp387 and Ser353 in the COX-II active site. |

Characterization of Hydrophobic Interactions

Hydrophobic interactions are a major driving force for the binding of non-polar ligands to the active sites of enzymes like cyclooxygenase. The active site of COX is a hydrophobic channel, and the binding of ligands is largely governed by the favorable interactions between the hydrophobic parts of the molecule and the non-polar residues lining this channel. nih.gov

For this compound analogs, the dichlorinated methylphenyl ring is the primary contributor to hydrophobic interactions. This aromatic moiety can engage in van der Waals and π-π stacking interactions with the aromatic side chains of amino acid residues such as Tyr385, Trp387, and Tyr355 within the COX active site. nih.gov These interactions are crucial for the proper orientation and anchoring of the inhibitor within the active site. nih.gov

The central binding pocket of the COX active site, which accommodates the ligand, is composed of several hydrophobic residues, including Leu352, Leu384, Phe381, Phe518, and Met522. iucr.org The extent and nature of these hydrophobic contacts are key determinants of the inhibitor's potency and selectivity. The substitution pattern on the phenyl ring of the acetamide analogs can significantly influence these interactions, thereby modulating their inhibitory activity.

The table below summarizes the key hydrophobic interactions between N-aryl compounds and the COX active site.

| Interacting Moiety of Ligand | Interacting Residues in COX Active Site | Type of Interaction |

| Aromatic Ring | Tyr385, Trp387, Tyr355 | π-π stacking |

| General Hydrophobic Regions | Leu352, Leu384, Phe381, Phe518, Met522 | Hydrophobic contacts |

Exploration of Charge Transfer Interactions (e.g., with DNA)

Charge transfer is a fundamental process in biological systems and can play a role in the interaction of small molecules with macromolecules like DNA. rsc.org In the context of DNA, charge can be transported along the stacked base pairs of the double helix. nih.gov This process is sensitive to the integrity of the base pair stack, and any perturbation, such as the intercalation of a molecule, can affect the efficiency of charge transfer. nih.gov

While the primary mechanism of action for this compound analogs as anti-inflammatory agents is the inhibition of COX enzymes, the potential for other biological interactions, such as those involving DNA, is an area of scientific exploration. Aromatic and electron-rich molecules have the potential to interact with DNA through mechanisms that may involve charge transfer.

However, based on the available information, there are no specific studies detailing the charge transfer interactions between this compound or its close analogs and DNA. The exploration of such interactions would require dedicated biophysical studies, such as time-resolved spectroscopy, to investigate the dynamics of charge transfer in the presence of these compounds. rsc.org The general principles of charge transfer in DNA involve the movement of electrons or "holes" along the DNA strand, a process that can be influenced by the electronic properties of interacting molecules. rsc.org

Biochemical Pathways Involving N 2,6 Dichloro 3 Methylphenyl Acetamide and Its Metabolites

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early-stage research to predict a compound's persistence in the body. These assays typically utilize subcellular fractions from relevant tissues, such as the liver, which is the primary site of drug metabolism.

Mouse Liver Microsomes and S9 Fraction:

Liver microsomes are vesicles derived from the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The S9 fraction is a supernatant from a low-speed centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.

The general procedure for such an assay involves incubating the test compound with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) and monitoring the decrease in the parent compound's concentration over time. This allows for the calculation of key pharmacokinetic parameters like intrinsic clearance (Clint) and half-life (t½).

Table 1: Illustrative In Vitro Metabolic Stability Parameters for Chloroacetamide Herbicides in Rat Liver Microsomes

| Compound | Metabolite | Rate of Formation (nmol/min/mg) |

|---|---|---|

| Acetochlor (B104951) | 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) | 0.065 |

| Metolachlor (B1676510) | 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) | 0.0133 |

| Butachlor (B1668075) | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | 0.045 |

Data is based on studies of analogous compounds and serves as a predictive reference. nih.gov

Identification and Characterization of Key Metabolic Transformations

The biotransformation of chloroacetamide herbicides is a multi-step process that can lead to a variety of metabolites. The metabolic pathways for compounds structurally similar to N-(2,6-dichloro-3-methylphenyl)acetamide suggest several key transformations.

Predicted Metabolic Pathways:

Based on the metabolism of related chloroacetamide herbicides, the primary metabolic pathways for this compound are likely to involve: nih.govsemanticscholar.org

N-Dealkylation: Cleavage of the bond between the nitrogen and the acetyl group or other substituents.

Hydroxylation: The addition of a hydroxyl group (-OH) to the phenyl ring, a common reaction catalyzed by CYP enzymes. This can occur at various positions on the aromatic ring.

Further Metabolism to Anilines: The initial metabolites can undergo further biotransformation to form aniline (B41778) derivatives. For instance, CMEPA and CDEPA are metabolized to 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (B152787) (DEA), respectively. nih.gov

These metabolic steps are primarily mediated by cytochrome P450 enzymes, with studies on analogous compounds implicating CYP3A4 and CYP2B6 as key isoforms in human liver microsomes. nih.gov The resulting metabolites can have different physicochemical properties and biological activities compared to the parent compound.

Table 2: Predicted Key Metabolic Transformations for this compound

| Transformation | Predicted Metabolite Class | Enzymatic System |

|---|---|---|

| N-Dealkylation | Chloroacetanilide derivative | Cytochrome P450 |

| Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 |

| Amide Hydrolysis | 2,6-Dichloro-3-methylaniline (B30944) | Amidases |

This table is predictive and based on the metabolism of structurally similar chloroacetamide herbicides.

Investigation of Protein Binding Interactions in Biological Systems (Non-human)

The extent to which a compound binds to proteins in the plasma and tissues is a critical determinant of its distribution and availability to exert its biological effects.

Plasma Protein Binding:

While no specific protein binding data for this compound has been identified in the reviewed literature, the presence of halogen atoms in a molecule can significantly influence its interaction with proteins. Halogen bonds, which are noncovalent interactions between a halogen atom and an electron-rich atom (like oxygen or nitrogen), can contribute to the binding affinity of a ligand to a protein. nih.govresearchgate.net

Studies on other halogenated compounds have demonstrated their potential for significant protein binding. The nature and strength of these interactions can be influenced by the type of halogen and the surrounding molecular structure. For instance, the presence of chlorine atoms on the phenyl ring of this compound could facilitate interactions with amino acid residues in the binding pockets of proteins like albumin.

Further research is necessary to determine the specific plasma protein binding affinity of this compound in various non-human species. This information is crucial for understanding its pharmacokinetic profile and for extrapolating potential effects across different biological systems.

Potential Academic Research Applications and Future Directions

Utility of N-(2,6-Dichloro-3-methylphenyl)acetamide as a Chemical Probe in Biological Research

This compound and its analogs hold promise as chemical probes for studying biological systems. The chloroacetamide functional group is a reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This reactivity is the basis for its potential use in targeted covalent inhibition and activity-based protein profiling (ABPP).

Recently, electrophiles based on acetamides, such as sulfamate (B1201201) acetamides, have been developed for covalent ligand-directed release chemistry. nih.gov This innovative approach allows for the release of a payload, like a fluorescent dye, upon binding to the target protein, enabling the development of "turn-on" probes for biological imaging. nih.gov Given this precedent, this compound could serve as a scaffold for designing specific probes to covalently label and study the function of particular proteins within a complex biological milieu. The dichlorophenyl moiety can be further modified to enhance selectivity and affinity for the protein of interest.

Advancements in Synthetic Methodologies for Novel Derivatives

The synthesis of N-substituted chloroacetamide derivatives is well-established, typically involving the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.info For instance, the synthesis of related compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide has been described by treating 2,6-dimethylphenylamine with chloroacetyl chloride. chemicalbook.com Similar strategies can be employed for this compound.

Future advancements in this area will likely focus on creating novel derivatives with enhanced biological activity and specificity. One promising direction is the development of hybrid molecules that combine the acetamide (B32628) scaffold with other pharmacologically active moieties. nih.gov For example, research into sulfamate acetamides has shown that modifying the chloroacetamide group can create electrophiles with tunable reactivity, which is crucial for developing safer and more effective covalent inhibitors for in vivo applications. nih.gov These advanced synthetic approaches open the door to a wide array of new derivatives with tailored properties.

Table 1: Examples of Synthetic Methods for Related Acetamide Derivatives

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| 2,6-dimethylphenylamine | Chloroacetyl chloride | 2-chloro-N-(2,6-dimethylphenyl)acetamide | chemicalbook.com |

| Aqueous amine solution | Chloroacetyl chloride | 2-chloro-N-Alkyl or Aryl acetamide | ijpsr.info |

| 2-chloro-N-(2',6'-dimethylphenyl)acetamide | Methylamine | N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide | chemicalbook.com |

Integration of Advanced Computational Chemistry in Rational Design and Discovery